molecular formula C15H9BrF3N5O B2537422 2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396799-47-5

2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2537422
CAS RN: 1396799-47-5
M. Wt: 412.17
InChI Key: PIAZQJJUOCJOJE-UHFFFAOYSA-N
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Description

This compound is a tetrazole derivative, which is a class of compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom. The presence of the trifluoromethyl group (-CF3) and bromophenyl group (C6H4Br) suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrazole ring, along with the attached phenyl rings. The electron-withdrawing nature of the trifluoromethyl group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

As a tetrazole derivative, this compound could potentially participate in various chemical reactions. The presence of the bromine atom makes it a good leaving group, which could be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, boiling point, and other properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various studies have reported on the synthesis and characterization of compounds structurally similar to 2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. These include the synthesis of related tetrazole and carboxamide derivatives, demonstrating diverse synthetic routes and characterization methods (Talupur, Satheesh, & Chandrasekhar, 2021); (Morabia & Naliapara, 2014).

  • Crystal Structure Analysis : The crystal structure of related compounds has been analyzed, providing insights into the molecular arrangement and intermolecular interactions (Zhong et al., 2010).

Biological Evaluation

  • Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties. For example, N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives exhibited antimicrobial activity against various pathogens (Bąk et al., 2020).

  • Antitumor Activity : Certain tetrazole and carboxamide derivatives have been evaluated for their antitumor properties. For instance, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and tested for anticancer activity (Cai et al., 2016).

Chemical Properties and Interactions

  • Rotational Energy Barrier : Investigations into the rotational energy barrier of certain tetrazole-carboxamide derivatives provided insights into their molecular dynamics (Farrokhzadeh et al., 2021).

  • Inhibition Mechanisms : Studies on the inhibition mechanism of phenyltetrazole derivatives in corrosion processes offer a perspective on their chemical interactions and properties (Tan et al., 2019).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study of tetrazole derivatives is an active area of research, particularly in the development of pharmaceuticals and agrochemicals. This compound, with its unique combination of functional groups, could be of interest in these areas .

properties

IUPAC Name

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF3N5O/c16-10-4-6-12(7-5-10)24-22-13(21-23-24)14(25)20-11-3-1-2-9(8-11)15(17,18)19/h1-8H,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAZQJJUOCJOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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